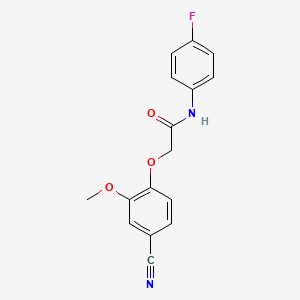![molecular formula C19H20ClFN2OS B5235340 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5235340.png)
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine, also known as CPP-115, is a compound that has gained significant interest in the scientific community due to its potential as a therapeutic agent for various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability.
Mécanisme D'action
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine is a potent inhibitor of GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, leading to a reduction in neuronal excitability and seizure activity. The mechanism of action of this compound is similar to that of vigabatrin, a drug that is currently used to treat epilepsy.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability and seizure activity. In addition, this compound has been shown to reduce cocaine self-administration in animal models, suggesting its potential as a treatment for addiction. This compound has also been shown to have anxiolytic effects in animal models, indicating its potential as a treatment for anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine is its potency as a GABA transaminase inhibitor. This compound is more potent than vigabatrin, the only other GABA transaminase inhibitor currently available for clinical use. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, this compound has a relatively short half-life, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine. One potential direction is the development of this compound analogs with improved pharmacokinetic properties. Another direction is the investigation of this compound as a treatment for other neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, the use of this compound as a tool for studying the role of GABA in the brain could lead to a better understanding of the mechanisms underlying neurological disorders.
Méthodes De Synthèse
The synthesis of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine involves the reaction of 4-chlorothiophenol with 3-chloropropanoyl chloride in the presence of a base to form 1-{3-[(4-chlorophenyl)thio]propanoyl}thiophenol. The resulting compound is then reacted with 2-fluorophenylpiperazine in the presence of a base to yield this compound. The overall synthesis of this compound is a multistep process that requires careful attention to detail and high purity of the starting materials.
Applications De Recherche Scientifique
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety disorders. In preclinical studies, this compound has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability and seizure activity. This compound has also been shown to reduce cocaine self-administration in animal models, suggesting its potential as a treatment for addiction. In addition, this compound has been shown to have anxiolytic effects in animal models, indicating its potential as a treatment for anxiety disorders.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2OS/c20-15-5-7-16(8-6-15)25-14-9-19(24)23-12-10-22(11-13-23)18-4-2-1-3-17(18)21/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMYAACOINZVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

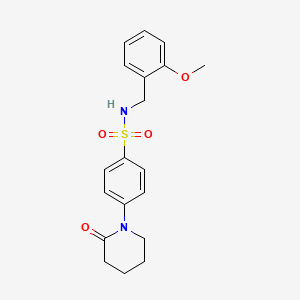
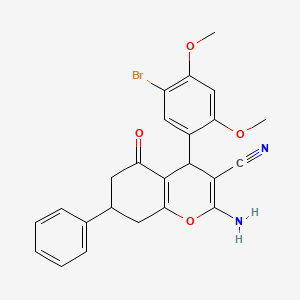
![2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5235276.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5235278.png)
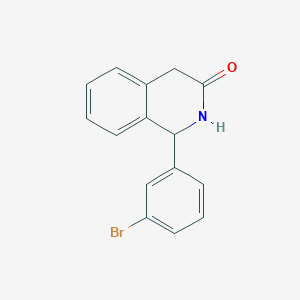
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5235280.png)
![5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235299.png)
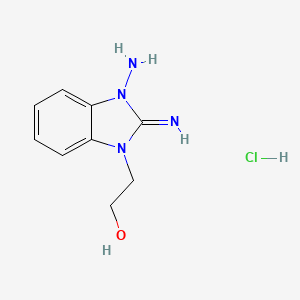
![ethyl 2-[(cyclopropylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5235309.png)
![3-(2-furyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5235316.png)
![N-[bis(3,4-dimethoxyphenyl)methyl]-2-methoxybenzamide](/img/structure/B5235323.png)
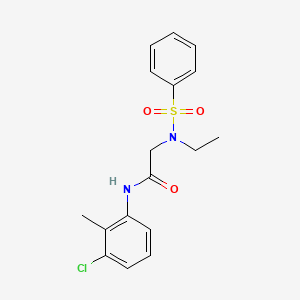
![N-{2-[4-allyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B5235333.png)
